N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1252901-33-9
Cat. No.: VC7584678
Molecular Formula: C23H19FN4O4S
Molecular Weight: 466.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252901-33-9 |
|---|---|
| Molecular Formula | C23H19FN4O4S |
| Molecular Weight | 466.49 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30) |
| Standard InChI Key | WOPKQQWOSQOKTH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Introduction
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core linked to an acetylamino phenyl group and a fluorobenzyl moiety. This compound is of interest due to its potential biological activities and structural uniqueness, which may offer advantages in pharmacological applications.
Synthesis and Preparation
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions to ensure the formation of the desired compound with high purity.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit promising biological activities, particularly as an inhibitor of specific enzymes or receptors. Its structural similarity to known pharmacophores makes it a candidate for further investigation in treating conditions such as cancer or neurological disorders.
| Potential Biological Activity | Description |
|---|---|
| Anticancer Properties | Thieno[3,2-d]pyrimidine core associated with anticancer effects |
| Neurological Disorder Treatment | Potential applications due to structural similarity to known pharmacophores |
| Enzyme Inhibition | May function as an inhibitor of specific enzymes |
Interaction Studies and Pharmacokinetics
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Molecular docking studies can provide insights into its binding affinity and mechanism of action. Additionally, studies on its interaction with enzymes involved in metabolic pathways could reveal its pharmacokinetic properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thienopyrimidine Derivatives | Thieno and pyrimidine rings | Antiviral and anticancer |
| Acetaminophen | Acetylamino group | Analgesic and antipyretic |
| N-[4-fluorophenyl]-acetamide | Fluorophenyl group | Moderate biological activity |
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